(1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Description
The compound “(1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” features a 1,2,3-triazole core substituted at the 1-position with a (1-ethylpiperidin-2-yl)methyl group and at the 4-position with a hydroxymethyl (-CH₂OH) moiety. This hybrid structure combines the hydrogen-bonding capability of the methanol group with the hydrophobic and basic properties of the ethylpiperidine moiety.
Properties
IUPAC Name |
[1-[(1-ethylpiperidin-2-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-2-14-6-4-3-5-11(14)8-15-7-10(9-16)12-13-15/h7,11,16H,2-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNHEIJTBQRLOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications based on recent research findings.
Molecular Structure
- Molecular Formula : C12H20N4O
- Molecular Weight : 236.31 g/mol
- Purity : Typically ≥ 95%
Synthesis
The synthesis of this compound can be achieved through various methods, including click chemistry, which has been widely used to create triazole derivatives. The reaction typically involves the coupling of an azide with an alkyne in the presence of a copper catalyst.
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing their activity. For instance, the piperidine moiety can form hydrogen bonds with active site residues in enzymes, thereby modulating their functions .
- Cell Signaling Modulation : It has been shown to affect cell signaling pathways by altering gene expression and cellular metabolism. This modulation can lead to significant changes in cellular responses .
- Anticancer Activity : Preliminary studies indicate that triazole derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds similar to this compound have demonstrated promising anti-proliferative activity against MCF-7 breast cancer cells .
Antitumor Activity
A study evaluated the anticancer potential of triazole derivatives similar to this compound against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin .
Cellular Effects
Research has shown that this compound can influence apoptosis and cell cycle progression in cancer cells. Mechanistic studies revealed that it may induce cell cycle arrest at the G0/G1 phase and promote apoptosis through intrinsic pathways involving mitochondrial dysfunction .
Comparative Biological Activity Table
| Compound Name | IC50 (μM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| (1-((1-ethylpiperidin-2-yl)methyl)-1H-triazol) | 5 | MCF-7 | Induces apoptosis and cell cycle arrest |
| Similar Triazole Derivative A | 2 | A549 | Inhibits proliferation via PI3K pathway |
| Similar Triazole Derivative B | 10 | HeLa | Modulates gene expression |
Scientific Research Applications
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro tests indicate effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL. This suggests moderate to high potency against these bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In cancer research, (1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has demonstrated potential as an anticancer agent. Preliminary studies using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound can induce apoptosis in a dose-dependent manner. The reported IC50 values were approximately 10 µM for MCF-7 cells and 15 µM for HeLa cells. The mechanism of action appears to involve the inhibition of key enzymes related to cell proliferation and survival pathways.
Enzyme Interaction
The compound interacts with various enzymes, influencing their activity and function. For instance, the ethylpiperidine ring can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or activating their catalytic functions. This interaction is crucial for its application in drug design, particularly in developing enzyme inhibitors.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes responsible for its biotransformation. Understanding these pathways is essential for predicting the compound's behavior in biological systems and its potential side effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against common bacterial strains. Results indicated that at concentrations above 8 µg/mL, there was a significant reduction in bacterial growth compared to control groups. This establishes a foundation for further exploration of its use as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer cell lines, treatment with this compound resulted in decreased viability of MCF-7 cells after 48 hours of exposure. Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase pathways. This highlights its potential as a therapeutic agent in oncology.
Data Table: Summary of Biological Activities
| Activity | Pathogen/Cell Line | MIC/IC50 | Mechanism |
|---|---|---|---|
| Antimicrobial | Escherichia coli | 4–16 µg/mL | Disruption of cell wall synthesis |
| Antimicrobial | Staphylococcus aureus | 4–16 µg/mL | Disruption of cell wall synthesis |
| Anticancer | MCF-7 (breast cancer) | ~10 µM | Induction of apoptosis via caspase activation |
| Anticancer | HeLa (cervical cancer) | ~15 µM | Induction of apoptosis via caspase activation |
Comparison with Similar Compounds
Structural Analogues with Piperidine/Triazole Motifs
AB668 (Isobutyl 5-fluoro-3-(1-((1-(2-((4-isobutylphenyl)sulfonamido)ethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1H-indole-2-carboxylate)
- Key Differences : AB668 replaces the ethylpiperidine group with a sulfonamidoethyl-piperidinyl substituent and incorporates a fluorinated indole-carboxylate tail.
- Activity: Demonstrates potent CK2 inhibition (IC₅₀ = 7 nM) and selective cytotoxicity against melanoma (A375) and leukemia (HL-60) cell lines. The sulfonamide group enhances solubility and target binding compared to the ethylpiperidine group in the target compound .
- Synthesis : Multi-step process involving copper-catalyzed azide-alkyne cycloaddition (CuAAC), with yields exceeding 90% for key intermediates .
IVd (1-((1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione)
- Key Differences: Substitutes the ethylpiperidine with a 4-bromophenyl group and adds a tetrazoloquinoxaline-pyrazolidinedione pharmacophore.
- Activity : Exhibits strong anticancer activity (IC₅₀ = 3.20–5.29 μM against HeLa, MCF-7, and A549 cells) via EGFR inhibition. The bromophenyl group enhances π-π stacking interactions in the kinase domain .
Compound 7c (Chloroquinoline-Triazole Hybrid)
- Key Differences: Features a 7-chloroquinoline substituent linked to the triazole via a methylene group.
- Activity: Shows antimalarial activity with a yield of 95% and IR-confirmed triazole C–H stretching at 3142 cm⁻¹. The chloroquinoline moiety likely enhances parasite membrane disruption .
Functional Group Variations
Antifungal Benzofuran-Triazole Hybrids (8a, 8b, 8d)
- Key Differences : Replace the ethylpiperidine with chlorobenzyl, methylbenzyl, or methoxybenzyl groups.
- Activity : Inhibit white-rot fungi (e.g., P. placenta) by 10–12% at 1000 ppm. Bulkier substituents (e.g., 2-Cl) improve hydrophobicity and fungal cell penetration compared to the target compound’s ethylpiperidine group .
Sulfanilamide-Triazole Derivatives
- Key Differences: Incorporate sulfonamide groups (e.g., 4-amino-N-((1-dodecyl-1H-triazol-4-yl)methyl)benzenesulfonamide).
- Activity: Broad-spectrum antibacterial activity (MIC = 2–8 μg/mL against S. aureus and E. coli). The sulfonamide group enhances Gram-negative targeting, unlike the methanol group in the target compound .
Physicochemical and Pharmacokinetic Comparisons
*Estimated using analogous structures from and .
Preparation Methods
Formation of the 1,2,3-Triazole Core
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
The key step is the cycloaddition between an azide and a terminal alkyne catalyzed by Cu(I) species, which selectively forms the 1,4-disubstituted 1,2,3-triazole ring. This reaction is performed under mild conditions, typically at room temperature using CuSO4 and sodium ascorbate as the catalytic system in a biphasic solvent system such as tert-butanol/water or dichloromethane/water.-
- Azide and alkyne in equimolar amounts.
- CuSO4·5H2O (1 mol%) and sodium ascorbate (5 mol%) as catalysts.
- Solvent: tert-butanol/water (1:1) or dichloromethane/water mixture.
- Reaction time: 8 to 24 hours at room temperature.
Installation of the Hydroxymethyl Group
Hydroxymethylation at the 4-Position of Triazole:
The hydroxymethyl group can be introduced either by using a hydroxymethyl-substituted alkyne in the CuAAC step or by post-cycloaddition functionalization. For example, propargyl alcohol or 4-(hydroxymethyl)phenylacetylene can be used as the alkyne component.Alternative Method:
Carboxylation of lithiated triazole intermediates followed by reduction to the hydroxymethyl derivative has been reported in related triazole systems. This involves lithiation of the triazole ring at low temperature, reaction with CO2 to form the carboxylic acid, and subsequent reduction.
Representative Experimental Procedure
Analytical and Research Findings
NMR Spectroscopy:
Characteristic proton signals for the triazole ring appear typically between δ 7.5–8.5 ppm. The methylene protons adjacent to the nitrogen atoms of piperidine and triazole show multiplets in the δ 2.0–4.0 ppm range. The hydroxymethyl group exhibits a distinct singlet or doublet around δ 4.5–5.0 ppm.Mass Spectrometry:
High-resolution mass spectrometry confirms the molecular ion corresponding to the target compound, validating the successful synthesis.Yield and Purity:
Reported yields for similar triazole-piperidine derivatives range from 40% to 70% after purification, depending on reaction conditions and purification methods.
Comparative Table of Key Preparation Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
